molecular formula C13H11BrOZn B14873131 4-(2-Methoxyphenyl)phenylZinc bromide

4-(2-Methoxyphenyl)phenylZinc bromide

Cat. No.: B14873131
M. Wt: 328.5 g/mol
InChI Key: GGYUBULGEIADQL-UHFFFAOYSA-M
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Description

4-(2-Methoxyphenyl)phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of the methoxy group on the phenyl ring enhances its reactivity and selectivity in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxyphenyl)phenylzinc bromide typically involves the reaction of 4-bromoanisole with zinc dust in the presence of a suitable catalyst in THF. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:

4-Bromoanisole+Zn4-(2-Methoxyphenyl)phenylzinc bromide\text{4-Bromoanisole} + \text{Zn} \rightarrow \text{this compound} 4-Bromoanisole+Zn→4-(2-Methoxyphenyl)phenylzinc bromide

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but with optimized conditions for large-scale synthesis. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient mixing to ensure consistent product quality. The compound is typically produced in large reactors with automated systems to monitor and control the reaction parameters.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyphenyl)phenylzinc bromide undergoes various types of reactions, including:

    Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura and Negishi coupling reactions to form biaryl compounds.

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions with electrophiles.

    Addition Reactions: It can add to carbonyl compounds to form secondary alcohols.

Common Reagents and Conditions

    Catalysts: Palladium or nickel catalysts are often used in cross-coupling reactions.

    Solvents: THF is the preferred solvent due to its ability to stabilize the organozinc compound.

    Temperature: Reactions are typically carried out at room temperature to moderate heating, depending on the specific transformation.

Major Products Formed

    Biaryl Compounds: Formed through cross-coupling reactions.

    Secondary Alcohols: Formed through addition to carbonyl compounds.

    Substituted Aromatics: Formed through nucleophilic substitution reactions.

Scientific Research Applications

4-(2-Methoxyphenyl)phenylzinc bromide has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Utilized in the development of drug candidates through the formation of key intermediates.

    Industry: Applied in the production of fine chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 4-(2-Methoxyphenyl)phenylzinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with a palladium or nickel catalyst, followed by reductive elimination to form the desired product. The methoxy group on the phenyl ring can influence the electronic properties of the compound, enhancing its reactivity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    Phenylzinc Bromide: Lacks the methoxy group, resulting in different reactivity and selectivity.

    4-Methylphenylzinc Bromide: Contains a methyl group instead of a methoxy group, leading to variations in electronic effects.

    4-Fluorophenylzinc Bromide: The presence of a fluorine atom alters the compound’s reactivity and stability.

Uniqueness

4-(2-Methoxyphenyl)phenylzinc bromide is unique due to the presence of the methoxy group, which provides distinct electronic and steric effects. This makes it particularly useful in selective cross-coupling reactions and other transformations where high reactivity and selectivity are desired.

Properties

Molecular Formula

C13H11BrOZn

Molecular Weight

328.5 g/mol

IUPAC Name

bromozinc(1+);1-methoxy-2-phenylbenzene

InChI

InChI=1S/C13H11O.BrH.Zn/c1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;;/h3-10H,1H3;1H;/q-1;;+2/p-1

InChI Key

GGYUBULGEIADQL-UHFFFAOYSA-M

Canonical SMILES

COC1=CC=CC=C1C2=CC=[C-]C=C2.[Zn+]Br

Origin of Product

United States

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